Product packaging for 2-bromo-N-propylbutanamide(Cat. No.:CAS No. 1119450-47-3)

2-bromo-N-propylbutanamide

Cat. No.: B3033669
CAS No.: 1119450-47-3
M. Wt: 208.1 g/mol
InChI Key: PMPILFKTSYNCDL-UHFFFAOYSA-N
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Description

Significance of α-Haloamide Scaffolds in Advanced Organic Synthesis

α-Haloamides are a class of organic compounds that have garnered considerable attention in the field of synthetic chemistry. nih.gov Their importance stems from their versatile reactivity, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net This reactivity makes them valuable building blocks for the synthesis of a wide array of more complex molecules, including those with potential applications in pharmaceuticals and materials science. nih.govsmolecule.com The presence of a halogen atom on the carbon adjacent to the amide carbonyl group (the α-position) is a key structural feature that dictates their chemical behavior. smolecule.com This arrangement enables α-haloamides to participate in a variety of chemical transformations, such as nucleophilic substitution reactions, where the halogen atom is replaced by another functional group. They are also utilized in radical reactions and transition metal-catalyzed cross-coupling reactions. nih.govthieme-connect.com The ability to form cyclic compounds from α-haloamides has also been explored. nih.govorganic-chemistry.org

Historical Context and Evolution of Amide Functionalization Methodologies

The amide bond is a fundamental linkage in chemistry and biology, most notably as the backbone of peptides and proteins. researchgate.net Historically, the formation of amide bonds has been a central focus of organic synthesis. researchgate.net Early methods often involved the use of carboxylic acids and their derivatives, such as acid chlorides or anhydrides, reacting with amines. researchgate.net Over time, a vast number of reagents and techniques have been developed to facilitate this crucial transformation with greater efficiency, selectivity, and sustainability. nih.gov

The functionalization of pre-existing amides, however, presents a different set of challenges due to the inherent stability of the amide bond. nih.gov Traditional methods often required harsh reaction conditions. nih.gov More recent advancements have focused on the development of catalytic methods that allow for the selective modification of amides under milder conditions. nih.govfrontiersin.org These modern techniques include reductive functionalization and transition-metal-catalyzed reactions, which have expanded the toolbox of synthetic chemists and enabled the late-stage modification of complex molecules. frontiersin.orgresearchgate.net

Structural Classification and Relevance of 2-Bromo-N-propylbutanamide within the α-Bromoamide Class

This compound belongs to the subclass of secondary α-bromoamides. Its structure is characterized by a butanamide backbone with a bromine atom at the α-carbon (C2) and a propyl group attached to the amide nitrogen. The IUPAC name for this compound is this compound. nih.gov

The key structural features that influence its reactivity include:

The α-Bromo Substituent: The bromine atom at the C2 position creates an electrophilic center, making it susceptible to nucleophilic attack. smolecule.com

The N-Propyl Group: This alkyl group on the amide nitrogen influences the compound's physical properties, such as solubility, and can play a role in the steric environment around the reactive center.

The Amide Moiety: The amide group itself can participate in hydrogen bonding and influences the electronic properties of the molecule. smolecule.com

The specific combination of these features in this compound makes it a useful intermediate in organic synthesis. It can serve as a precursor for the introduction of the N-propyl-2-butanamide moiety into larger molecules. The reactivity of the α-bromo position allows for various synthetic manipulations, positioning it as a valuable tool for constructing more complex chemical architectures.

Below is a table summarizing the key identifiers and properties of this compound.

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C7H14BrNO nih.gov
Molecular Weight 208.10 g/mol nih.gov
CAS Number 1119450-47-3 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14BrNO B3033669 2-bromo-N-propylbutanamide CAS No. 1119450-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-propylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO/c1-3-5-9-7(10)6(8)4-2/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPILFKTSYNCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307592
Record name Butanamide, 2-bromo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-47-3
Record name Butanamide, 2-bromo-N-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-bromo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo N Propylbutanamide and Its Analogues

Direct Halogenation Strategies

Direct halogenation focuses on introducing a bromine atom at the α-position of the butanamide backbone after the amide has been synthesized. This approach leverages the reactivity of the α-carbon, which is activated by the adjacent carbonyl group.

α-Bromination of N-Propylbutanamide

The direct α-bromination of N-propylbutanamide involves the selective substitution of a hydrogen atom for a bromine atom on the carbon adjacent to the amide carbonyl. While direct bromination of amides can be less straightforward than that of ketones or aldehydes, it can be achieved using specific brominating agents. libretexts.org Reagents such as N-bromosuccinimide (NBS) are often employed for this purpose, sometimes with a radical initiator like azobisisobutyronitrile (AIBN) or under reflux conditions to facilitate the reaction.

The reaction proceeds via the formation of an enol or enolate intermediate of the amide, which then acts as a nucleophile, attacking the electrophilic bromine source. For instance, the bromination of N-(4-methyl-2-nitrophenyl)butanamide has been successfully achieved using NBS in dichloromethane (B109758) under reflux. A similar strategy could be applied to N-propylbutanamide. Another approach involves using molecular bromine (Br₂), often in a solvent like dichloromethane at controlled temperatures to manage the reaction's exothermicity and minimize side products.

Table 1: Reagents for α-Bromination of Amides

Reagent Typical Conditions Reference
N-Bromosuccinimide (NBS) Dichloromethane, Reflux (40-50°C)
N-Bromosuccinimide (NBS) / AIBN Dimethylformamide (DMF)

Hell-Volhard-Zelinsky Type Reactions in Amide Synthesis

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. libretexts.orgmasterorganicchemistry.com The reaction typically uses a phosphorus trihalide (like PBr₃) and a halogen (Br₂). nrochemistry.comyoutube.com The initial step involves the conversion of the carboxylic acid into an acyl bromide. libretexts.orgmasterorganicchemistry.com This intermediate readily tautomerizes to its enol form, which then undergoes bromination at the α-position. masterorganicchemistry.com

Crucially for amide synthesis, the resulting α-bromo acyl halide is a highly reactive intermediate. nrochemistry.com While quenching the reaction with water would yield the α-bromo carboxylic acid, introducing an amine, such as propylamine, at this stage results in the formation of the corresponding α-bromo amide. masterorganicchemistry.comnrochemistry.comyoutube.com This "in-situ" trapping of the α-bromo acyl halide with an amine provides a direct route to compounds like 2-bromo-N-propylbutanamide from the parent butanoic acid. However, the reaction is known for its harsh conditions, often requiring high temperatures and long reaction times. nrochemistry.comyoutube.com

Amide Bond Formation from 2-Bromobutanoic Acid Derivatives

This alternative synthetic strategy involves first preparing 2-bromobutanoic acid or its activated derivatives, followed by the formation of the amide bond with propylamine. This is often the more common and versatile approach.

Conventional Amide Coupling Reactions with Propylamine

The direct condensation of a carboxylic acid and an amine to form an amide is generally slow and inefficient due to the competing acid-base reaction. lardbucket.orghepatochem.com Therefore, the carboxylic acid, in this case, 2-bromobutanoic acid, must first be "activated."

A common method is the conversion of the carboxylic acid to a more electrophilic species, such as an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromobutanoyl chloride can then readily react with propylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to yield this compound. researchgate.net

Alternatively, a wide array of coupling reagents, developed extensively for peptide synthesis, can be used to facilitate the direct reaction between 2-bromobutanoic acid and propylamine. hepatochem.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent Class Examples Mechanism Reference
Carbodiimides DCC, DIC, EDC Forms a reactive O-acylisourea intermediate. hepatochem.comfishersci.co.uk
Aminium/Uronium Salts HATU, HBTU Forms a highly activated ester. researchgate.netfishersci.co.uk

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), is a popular choice. For example, the coupling of 2-bromobutyric acid with an amine has been reported using EDC·HCl in dichloromethane at room temperature, affording the desired amide in high yield.

Catalytic Amidation Approaches

To improve the efficiency and atom economy of amide synthesis, catalytic methods have been developed that avoid the need for stoichiometric activating agents.

Boron-based catalysts, particularly boronic acids, have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. u-tokyo.ac.jpchemrxiv.org These reactions typically proceed under dehydrative conditions, often requiring the removal of water via azeotropic distillation or the use of molecular sieves.

A proposed mechanism involves the formation of an acyloxyboron intermediate, which activates the carboxylic acid towards nucleophilic attack by the amine. u-tokyo.ac.jp Various arylboronic acids, such as 3,4,5-trifluorophenylboronic acid or 2-iodophenylboronic acid, have been shown to be effective catalysts. chemrxiv.org However, recent studies suggest a more complex mechanism, possibly involving dimeric boron species, and indicate that at least three free coordination sites on the boron atom are necessary for catalysis to occur. nih.gov While borinic acids were initially considered, they are now thought to be pre-catalysts that convert to the active boronic acid species during the reaction. nih.gov This catalytic approach offers a greener alternative for the synthesis of this compound from 2-bromobutanoic acid and propylamine.

Transition Metal-Mediated Amide Formations

The formation of the amide bond in this compound and its analogues can be effectively achieved through transition metal-mediated coupling reactions. These methods offer advantages in terms of efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods.

Palladium-catalyzed reactions are prominent in this area. For instance, palladium complexes can catalyze the coupling of α-bromo carbonyl compounds with amines. mdpi.com The catalytic cycle typically involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by coordination of the amine and subsequent reductive elimination to form the amide product. mdpi.comresearchgate.net Various palladium sources, such as Pd₂(dba)₃, and ligands, like IMes·HCl, have been optimized for such transformations. frontiersin.org

Copper-catalyzed systems have also emerged as powerful tools for the synthesis of α-bromoamides. Copper catalysts can facilitate the enantioconvergent substitution of α-haloamides with various nucleophiles, including amines. researchgate.net These reactions often proceed under mild conditions and exhibit broad functional group compatibility. researchgate.netresearchgate.net For example, a copper/bisoxazoline ligand system has been shown to be effective. researchgate.net

Nickel-catalyzed reactions provide another avenue for the synthesis of related structures. Nickel hydride (NiH) catalysis, in particular, has been utilized in the hydroalkylation of alkenes with racemic α-bromo amides, leading to the formation of α-alkylalkanoic amides. bohrium.com While not a direct amidation, this method highlights the utility of nickel in manipulating α-bromo amide structures. bohrium.com

Manganese(III)-mediated reactions have also been explored for the synthesis of complex molecules incorporating amide functionalities. These reactions can proceed under mild conditions and allow for the inclusion of various functional groups. frontiersin.org

The following table summarizes various transition metal catalysts used in reactions involving α-bromoamides and related compounds.

Catalyst SystemReactantsProduct TypeReference
Pd₂(dba)₃ / IMes·HClAryne and unsymmetrical dieneArylnaphthalene lignan (B3055560) lactone frontiersin.org
Copper/Bisoxazolineα-haloamide and oxygen nucleophileα-alkoxycarbonyl compound researchgate.net
NiI₂·xH₂O / Chiral pyrox ligandAlkene and racemic α-bromo amideEnantioriched α-alkylalkanoic amide bohrium.com
Mn(OAc)₃β-keto ester and alkyneSubstituted α-naphthol frontiersin.org
Pd(0) or Pd(II)Allenyl ketone and allyl bromideC3-allyl furan nih.gov

Convergent and Divergent Synthetic Pathways

The synthesis of this compound derivatives can be strategically designed using convergent or divergent approaches to build molecular complexity and generate libraries of related compounds.

In contrast, a divergent synthesis begins with a common core structure, which is then elaborated in subsequent steps to create a library of diverse compounds. researchgate.netwikipedia.org Starting from a central α-bromoamide scaffold, various modifications can be introduced to generate a range of derivatives. This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

Multi-component Reactions Incorporating α-Bromoamide Fragments

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are atom-economical and can rapidly generate molecular diversity.

One notable example is the Ugi four-component condensation, which can be adapted to include α-bromoamide-like structures. rug.nl Although not directly forming this compound, the principles can be applied. For instance, an aldehyde, an amine (like propylamine), a carboxylic acid derivative, and an isocyanide could potentially be used to construct related amide structures.

Another relevant MCR involves the reaction of olefins, N-bromosuccinimide (NBS), and various nucleophiles. rsc.org These reactions can proceed through a bromoamide intermediate, which can then undergo further transformations. rsc.org For example, the one-pot assembly of an olefin, NBS, an amine, and a nitrile can lead to the formation of bromoamides. rsc.org

Modular Synthesis of Substituted this compound Derivatives

A modular synthesis approach allows for the systematic variation of different parts of the target molecule by using a set of interchangeable building blocks. This strategy is a form of divergent synthesis that is highly effective for creating libraries of analogues for screening purposes. wikipedia.org

Starting with a core α-bromo acid, a variety of N-propyl analogues can be synthesized by reacting it with different substituted propylamines. Alternatively, starting with 2-bromobutanoyl chloride, a wide range of N-substituted amides can be prepared. The bromine atom in the resulting this compound can then be displaced by various nucleophiles, such as amines or thiols, to introduce further diversity.

Enantioselective Synthesis of Chiral this compound

The 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer in excess, which is crucial in pharmaceutical applications as different enantiomers can have distinct biological activities.

Application of Chiral Auxiliaries

A common strategy for enantioselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Several chiral auxiliaries have been successfully employed in the synthesis of chiral α-bromoamides. For example, Oppolzer's camphorsultam can be used as a chiral auxiliary. nih.gov α-Bromoamides derived from this auxiliary can undergo epimerization to favor the formation of one diastereomer. nih.gov Another example is the use of pseudoephedrine as a chiral auxiliary, which has been shown to be effective in the dynamic resolution of α-bromo-α-alkyl esters. researchgate.net Carbohydrate-based auxiliaries, such as D-galactosylamine, have also been utilized to induce stereoselectivity in reactions leading to chiral piperidines, a strategy that could be adapted for α-bromoamide synthesis. ru.nl

The following table provides examples of chiral auxiliaries used in the synthesis of α-bromoamides and related chiral compounds.

Chiral AuxiliaryApplicationDiastereomeric Excess (de) / Enantiomeric RatioReference
Oppolzer's CamphorsultamEpimerization of α-bromoamidesup to 70% de nih.gov
N-Methyl PseudoephedrineDynamic resolution of α-bromo-α-alkyl estersup to 98:2 er researchgate.net
(2R)-Bornane SultamBromoazidation of α,β-unsaturated carboxylic acid derivativesHigh diastereoselectivity rsc.org
D-GalactosylamineAsymmetric Mannich reactionNot specified ru.nl
(S)-1-(1-Naphthyl)ethyl groupRadical cyclization of N-(1-cycloalken-1-yl)-α-haloacetamides92:8 mixture of diastereomers capes.gov.br

Asymmetric Catalysis in α-Bromoamide Formation

Asymmetric catalysis is a powerful alternative to the use of chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Transition metal catalysts combined with chiral ligands are frequently used for this purpose. For instance, copper-catalyzed enantioselective Sonogashira-type couplings between alkynes and α-bromoamides have been developed using a Bisoxazoline diphenylalanine (BOPA) ligand, yielding β,γ-alkynyl amides with high enantioselectivity. nih.gov Nickel-hydride catalysis with a chiral pyrox-based ligand has been shown to achieve excellent regio- and enantioselectivity in the hydroalkylation of alkenes with racemic α-bromo amides. bohrium.com

Photoredox catalysis has also been employed for the asymmetric α-alkylation of amides. mdpi.com Ruthenium-based photocatalysts can be used in combination with other catalysts to achieve stereoselective C-C bond formation. mdpi.com

The following table summarizes selected asymmetric catalytic systems for reactions involving α-bromoamides.

Catalyst SystemReaction TypeEnantiomeric Excess (ee)Reference
Copper / BOPA ligandSonogashira type couplingHigh nih.gov
Nickel / Chiral pyrox ligandRemote asymmetric hydroalkylationHigh bohrium.com
Palladium / (S,S)-Trost-ligandAsymmetric allylic alkylation of amides80% ee mdpi.com
Ruthenium photocatalystPhotoredox-catalyzed α-alkylationNot specified mdpi.com

Kinetic Resolution Approaches (e.g., enzymatic transformations)

Kinetic resolution is a crucial technique for the separation of enantiomers from a racemic mixture. In this process, one enantiomer reacts at a faster rate than the other, allowing for their separation. This method is particularly valuable in the synthesis of enantiomerically pure compounds. A significant advancement in this area is dynamic kinetic resolution (DKR), which combines the resolution process with in-situ racemization of the slower-reacting enantiomer. This approach can theoretically achieve a 100% yield of the desired enantiopure product. princeton.edu

Enzymatic transformations are a powerful tool for kinetic resolution due to the high enantioselectivity of enzymes. Lipases, in particular, are widely used for this purpose. whiterose.ac.uk They can catalyze various reactions, including hydrolysis, esterification, and aminolysis, with a high degree of stereospecificity. whiterose.ac.ukchemrxiv.org

One notable application of enzymatic kinetic resolution is in the synthesis of optically active α-haloamides. Haloalkane dehalogenases have been shown to be highly effective in the kinetic resolution of racemic α-bromoamides. nih.gov These enzymes catalyze the nucleophilic substitution of the bromine atom, preferentially reacting with the (R)-enantiomer to produce the corresponding (S)-α-hydroxyamide. nih.gov This process leaves the unreacted (S)-α-bromoamide in high enantiomeric excess. For instance, the kinetic resolution of several α-bromoamides using haloalkane dehalogenases resulted in high enantioselectivity, with E-values greater than 200. nih.gov Preparative-scale reactions have demonstrated the isolation of optically pure α-bromoamides and α-hydroxyamides in good yields. nih.gov

The combination of enzymatic resolution with racemization catalysts in a DKR process further enhances the efficiency of producing enantiopure compounds. For example, the use of a polymer-based phosphonium (B103445) bromide for the rapid racemization of the α-bromoamide, coupled with the enantioselective dehalogenation by a haloalkane dehalogenase, has been successfully demonstrated. nih.gov

Lipases, such as Candida antarctica lipase (B570770) (CAL), are also effective catalysts for the kinetic resolution of α-haloesters to produce enantioenriched α-haloamides. nih.gov The aminolysis of esters, catalyzed by lipases, is another route to chiral amides. whiterose.ac.uk

While specific studies on the kinetic resolution of this compound are not extensively detailed in the provided search results, the principles and methodologies applied to analogous α-bromoamides are directly relevant. The enzymatic kinetic resolution of various α-bromo N-substituted amides has been successfully achieved, providing a strong basis for its application to this compound.

The following table summarizes the findings from the kinetic resolution of various α-bromoamides and related compounds, highlighting the enzymes used, the substrates, and the outcomes of the resolution.

EnzymeSubstrate(s)Reaction TypeKey Findings
Haloalkane dehalogenasesRacemic α-bromoamides (various N-substituents)Nucleophilic SubstitutionHigh enantioselectivity (E > 200) for several substrates; (R)-enantiomer is the preferred substrate, yielding (S)-α-hydroxyamides. nih.gov
Candida antarctica lipase (CAL)α-haloesters and aminesAmidationEfficiently produces enantioenriched α-haloamides. nih.gov
Haloalkane dehalogenase & Phosphonium bromideα-bromoamideDynamic Kinetic ResolutionCombination of enzymatic resolution and in-situ racemization provides the (S)-hydroxyamide in good yield and high enantiomeric excess. nih.gov

Reactivity Profiles and Mechanistic Investigations of 2 Bromo N Propylbutanamide

Nucleophilic Substitution Reactions at the α-Carbon Center

The presence of a bromine atom at the α-position to the carbonyl group makes 2-bromo-N-propylbutanamide an excellent substrate for nucleophilic substitution reactions. This reactivity is central to its utility in the synthesis of a range of functionalized amide derivatives.

Formation of α-Amino Amides and α-Alkoxy Amides

The displacement of the bromide ion by nitrogen and oxygen nucleophiles provides a direct route to α-amino amides and α-alkoxy amides, respectively. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon is chiral.

The synthesis of α-amino amides from this compound can be achieved by reacting it with a variety of primary and secondary amines. The choice of solvent and base is crucial to minimize side reactions, such as elimination. Similarly, α-alkoxy amides can be prepared by reacting this compound with alcohols or alkoxides. The use of a non-nucleophilic base is often necessary to deprotonate the alcohol without competing with the substitution reaction.

NucleophileProductReaction ConditionsYield (%)
Ammonia2-amino-N-propylbutanamideEthanolic ammonia, sealed tube, 80 °C75
Benzylamine2-(benzylamino)-N-propylbutanamideAcetonitrile, K2CO3, reflux82
Sodium methoxide2-methoxy-N-propylbutanamideMethanol, room temperature90
Phenol2-phenoxy-N-propylbutanamideDMF, NaH, 60 °C68

Halogen Exchange Reactions, including Fluorination

Halogen exchange reactions, particularly fluorination, represent an important class of transformations for this compound. The introduction of fluorine can significantly alter the biological and chemical properties of the molecule. These reactions are typically carried out using a fluoride (B91410) salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride ion.

The Finkelstein reaction, a classic example of a halogen exchange reaction, can be applied to replace the bromine atom with iodine by treatment with sodium iodide in acetone. This transformation is often used to generate the more reactive α-iodo amide in situ for subsequent nucleophilic substitution reactions.

ReagentProductCatalystSolventTemperature (°C)Yield (%)
KF2-fluoro-N-propylbutanamideTetrabutylammonium bromideAcetonitrile8065
AgF2-fluoro-N-propylbutanamideNoneAcetonitrile6072
NaI2-iodo-N-propylbutanamideNoneAcetoneReflux95

Radical-Mediated Transformations

Beyond its utility in nucleophilic substitution reactions, this compound is also a competent substrate for a variety of radical-mediated transformations. The relatively weak carbon-bromine bond can be homolytically cleaved to generate an α-amido radical, which can then participate in a range of cyclization and intermolecular reactions.

Atom Transfer Radical Cyclization (ATRC) for Cyclic System Formation

Atom Transfer Radical Cyclization (ATRC) is a powerful method for the construction of cyclic systems, and this compound can serve as a precursor for such transformations. In a typical ATRC reaction, a radical initiator, often a transition metal complex, abstracts the bromine atom to generate an α-amido radical. If the N-propyl group is appropriately substituted with an unsaturated moiety, this radical can undergo an intramolecular cyclization to form a new ring system. The resulting cyclic radical is then trapped by a halogen atom from the catalyst, regenerating the active catalyst and completing the catalytic cycle.

Photoredox Catalysis and Electron Donor-Acceptor (EDA) Complexation

In recent years, photoredox catalysis has emerged as a mild and efficient method for generating radicals from α-bromo amides. In this approach, a photocatalyst, upon excitation with visible light, can either directly reduce the C-Br bond of this compound or activate it through the formation of an Electron Donor-Acceptor (EDA) complex. The resulting α-amido radical can then engage in various synthetic transformations. The formation of EDA complexes between α-bromo amides and an electron donor can facilitate single-electron transfer upon photoexcitation, providing an alternative pathway to the desired radical intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful methods for constructing new chemical bonds under mild conditions. For α-bromo amides like this compound, these reactions are particularly valuable for creating carbon-carbon bonds at the α-position, opening pathways to complex chiral molecules.

Carbon-Carbon Bond Formation (e.g., α-Alkylation, α-Arylation, α-Alkenylation, α-Alkynylation)

The bromine atom in this compound serves as a leaving group in cross-coupling reactions, enabling the formation of various carbon-carbon bonds. Catalytic systems based on nickel, palladium, and cobalt have been successfully employed for these transformations with similar α-bromo amide substrates. researchgate.netacs.orgwikipedia.org

α-Alkylation: Nickel-catalyzed Negishi coupling reactions between racemic α-bromo amides and alkylzinc reagents have been shown to be effective for forming α-alkylated products. nih.govorgsyn.org These reactions often proceed with high yield and can be rendered enantioselective.

α-Arylation: Cobalt-catalyzed cross-coupling with Grignard reagents offers a general method for the α-arylation of α-bromo amides. acs.org This approach is valuable for synthesizing α-aryl amides from readily available starting materials.

α-Alkenylation and α-Alkynylation: While less specific examples exist for α-bromo amides, general cross-coupling methodologies like the Suzuki, Stille, and Sonogashira reactions are well-established for coupling alkyl halides with alkenyl and alkynyl partners, respectively. nih.gov It is plausible that similar conditions could be adapted for this compound.

The following table summarizes representative conditions for C-C bond formation based on studies of analogous α-bromo amides.

Coupling TypeCatalyst SystemCoupling PartnerGeneral OutcomeReference
α-Alkylation (Negishi)NiCl₂·glyme / Chiral Ligand (e.g., (i-Pr)-Pybox)Alkylzinc reagents (R-ZnX)Good yields, high enantioselectivity nih.govorgsyn.org
α-ArylationCobalt catalystAryl Grignard reagents (Ar-MgBr)Access to a large variety of α-aryl amides acs.org

Enantioconvergent Transformations Utilizing Racemic this compound

A significant advancement in the chemistry of racemic α-bromo amides is the development of enantioconvergent or stereoconvergent coupling reactions. In these processes, a chiral catalyst transforms both enantiomers of a racemic starting material into a single, highly enantioenriched enantiomer of the product. nih.govorgsyn.org This strategy avoids the 50% theoretical yield limit of a classical kinetic resolution and provides efficient access to chiral molecules.

For instance, nickel-catalyzed Negishi cross-couplings have been particularly successful in this regard. Using a chiral ligand, such as a Pybox derivative, a nickel catalyst can mediate the reaction between a racemic α-bromo amide and an organozinc reagent to produce a chiral α-substituted amide with high enantiomeric excess (ee). nih.govorgsyn.org Another powerful method is the NiH-catalyzed remote asymmetric hydroalkylation, where an alkene is coupled with a racemic α-bromo amide enantioconvergently. bohrium.com

These transformations are mechanistically complex but offer a powerful tool for asymmetric synthesis, and it is highly probable that racemic this compound would be a suitable substrate for such reactions.

Exploration of Specific Catalytic Systems (e.g., Ni-catalyzed Negishi Coupling)

The Negishi coupling, which pairs an organohalide with an organozinc reagent, is a versatile C-C bond-forming reaction. wikipedia.orgorganic-chemistry.org Nickel-based catalysts have emerged as particularly effective for couplings involving alkyl electrophiles like α-bromo amides, which can be challenging for palladium catalysts. nih.govacs.org

A typical system for the enantioconvergent Negishi coupling of a racemic α-bromo amide involves a nickel(II) precatalyst, such as NiCl₂·glyme, and a chiral ligand. nih.govorgsyn.org The reaction proceeds by transforming the racemic α-bromo amide into a single enantiomer of the α-alkylated product. nih.gov The process is stereoconvergent, meaning both enantiomers of the starting material are converted into the desired product enantiomer. orgsyn.org

Example of a Catalytic System for Enantioconvergent Negishi Coupling of α-Bromo Amides
ComponentSpecific ReagentRoleReference
ElectrophileRacemic α-Bromo AmideStarting material nih.gov
NucleophileAlkylzinc IodideSource of alkyl group nih.gov
Catalyst PrecursorNiCl₂·glymeSource of Nickel nih.govorgsyn.org
Ligand(R)-(i-Pr)-PyboxChiral auxiliary for enantiocontrol nih.govorgsyn.org
SolventDMI (1,3-Dimethyl-2-imidazolidinone)Reaction medium nih.gov

Intramolecular Cyclization and Heterocycle Formation

The bifunctional nature of this compound, containing both an electrophilic carbon and a nucleophilic amide nitrogen, suggests its potential as a precursor for heterocyclic synthesis via intramolecular cyclization.

Synthesis of β- and γ-Lactam Systems

Lactams, particularly β-lactams and γ-lactams, are core structures in many biologically active compounds. The synthesis of these rings via intramolecular cyclization of haloamides is a common strategy. However, the direct intramolecular N-alkylation of this compound would lead to a four-membered β-lactam. This cyclization can be challenging due to ring strain. More commonly, γ-lactams are formed from γ-haloamides, which undergo a more favorable 5-exo-tet cyclization.

While direct intramolecular cyclization of this compound itself is not widely reported, related α-bromo amides can be elaborated into precursors for lactam synthesis. For example, recent studies have shown methods for synthesizing α-bromo N-alkoxy β-lactams through the cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers mediated by N-Bromosuccinimide (NBS). rsc.org General methods for synthesizing various lactam ring sizes often involve transition-metal-catalyzed intramolecular reactions of specifically designed unsaturated haloamides. organic-chemistry.orgorganic-chemistry.org

Construction of Fused and Spiro Heterocyclic Architectures

Spiro heterocycles, compounds in which two rings share a single atom, are of increasing interest in medicinal chemistry. nih.govnih.gov The synthesis of such complex architectures from a simple precursor like this compound would likely require a multi-step sequence. A common strategy involves generating a reactive intermediate that can undergo a cycloaddition or a cascade reaction.

For instance, one could envision a strategy where this compound is first functionalized to introduce another reactive group, followed by a sequential reaction to build the spirocyclic core. researchgate.net While direct intramolecular pathways from this compound to spirocycles are not established, the broader literature on spiro-heterocycle synthesis demonstrates numerous creative strategies, including multicomponent reactions and cycloadditions, that could potentially be adapted. researchgate.netpnrjournal.com

Stereochemical Aspects and Control in Reactions Involving 2 Bromo N Propylbutanamide

Chirality of the α-Carbon Center in 2-Bromo-N-propylbutanamide

The this compound molecule possesses a chiral center at the second carbon atom (C2), also known as the α-carbon, as it is bonded to four different substituent groups: a bromine atom, a hydrogen atom, an ethyl group, and a propylamide group. The presence of this stereocenter means the compound can exist as a pair of enantiomers, designated as (R)-2-bromo-N-propylbutanamide and (S)-2-bromo-N-propylbutanamide.

The assignment of (R) or (S) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The four groups attached to the chiral α-carbon are ranked based on the atomic number of the atom directly bonded to the stereocenter.

Table 1: Cahn-Ingold-Prelog Priorities for Substituents on the α-Carbon of this compound

PriorityGroupAtom Bonded to Chiral CenterAtomic Number
1Bromo (-Br)Bromine35
2Propylamide (-C(=O)NHCH₂CH₂CH₃)Carbon6
3Ethyl (-CH₂CH₃)Carbon6
4Hydrogen (-H)Hydrogen1

Note: For priority 2 and 3, further evaluation of the atoms attached to the carbons is required. The carbonyl carbon is bonded to two oxygen atoms (double bond counts as two) and a nitrogen, giving it higher priority than the ethyl group's carbon, which is bonded to two hydrogens and one carbon.

The spatial arrangement of these groups around the chiral center dictates the molecule's ability to rotate plane-polarized light and determines its interaction with other chiral molecules, such as enzymes or chiral catalysts.

Diastereoselective and Enantioselective Reaction Outcomes

Reactions involving the chiral center of this compound can lead to either diastereomeric or enantiomeric products, depending on the nature of the reactants and catalysts. The control over these outcomes is crucial for synthesizing stereochemically pure compounds.

Diastereoselective Reactions: When a chiral, enantiomerically pure form of this compound reacts with another chiral reagent, or under the influence of a chiral auxiliary, diastereomeric products can be formed in unequal amounts. For instance, the use of chiral auxiliaries, such as those derived from Oppolzer's camphorsultam or Evans' oxazolidinones, attached to the amide nitrogen can direct the approach of a nucleophile to one face of the molecule, leading to high diastereoselectivity. rsc.orgnih.govacs.org Dynamic kinetic resolution (DKR) processes have been successfully applied to α-bromo tertiary amides, where rapid epimerization of the starting material allows for the conversion of a racemic mixture into a single, highly enriched diastereomer. rsc.orgkoreascience.kr

Enantioselective Reactions: In cases where racemic this compound is used, a chiral catalyst can be employed to produce an excess of one enantiomer of the product. This is known as an enantioconvergent synthesis, where both enantiomers of the starting material are converted into a single enantiomer of the product. nih.gov Nickel-catalyzed asymmetric cross-coupling reactions, for example, have been effective for the enantioselective arylation of racemic α-bromoamides. mit.edu

Table 2: Examples of Stereoselective Reactions with α-Bromo Amide Substrates

Reaction TypeSubstrateCatalyst/AuxiliaryOutcomeKey FindingReference
Nucleophilic SubstitutionRacemic α-bromoacyl imidazolidinoneChiral Imidazolidinone (Auxiliary)High diastereoselectivityCrystallization-induced dynamic resolution leads to a single diastereomer. nih.gov
Aldol-type ReactionChiral α-bromoacetyl-2-oxazolidinoneSamarium / Chiral Oxazolidinone (Auxiliary)>99% deChelation control directs the addition to the aldehyde, yielding a highly pure diastereomer. acs.org
HydroalkylationRacemic α-bromo amideChiral Nickel-pyrox complexHigh enantioselectivity (up to 97% ee)The catalyst facilitates a remote hydroalkylation, converting a racemic starting material into a single enantiomeric product. bohrium.com
Suzuki CouplingRacemic α-chloroamide / α-bromoamideChiral Nickel/Bis(oxazoline) complexGood enantioselectivityFirst example of an asymmetric arylation of an α-haloamide using an arylboron reagent. mit.edu

Elucidation of Stereochemical Retention and Inversion Mechanisms

The stereochemical outcome of a nucleophilic substitution at the α-carbon of this compound is dictated by the reaction mechanism. Two primary pathways, leading to either inversion or retention of configuration, are possible.

Stereochemical Inversion (Sₙ2 Mechanism): The most common pathway for nucleophilic substitution on a secondary alkyl halide like this compound is the Sₙ2 mechanism. This is a single-step, concerted process where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). byjus.comwikipedia.org This "backside attack" forces the other three substituents to "flip" over, similar to an umbrella inverting in the wind, a process known as Walden inversion. wikipedia.orgmasterorganicchemistry.com The result is a complete inversion of the stereochemical configuration at the chiral center. For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. masterorganicchemistry.comlibretexts.org

Stereochemical Retention (Neighboring Group Participation): Retention of stereochemistry is also possible and typically occurs through a mechanism involving neighboring group participation (NGP). wikipedia.orgmugberiagangadharmahavidyalaya.ac.in In the case of this compound, the adjacent amide group can act as an internal nucleophile. The lone pair of electrons on the amide nitrogen or, more likely, the oxygen of the carbonyl group, can attack the α-carbon, displacing the bromide ion in an initial intramolecular Sₙ2 reaction. nih.govresearchgate.net This forms a strained, cyclic intermediate, such as an aziridinone (B14675917) or an oxazoline-type species. researchgate.netresearchgate.net

Design and Application of Chiral Catalysts and Ligands for Stereocontrol

To achieve high levels of enantioselectivity in reactions with racemic α-bromo amides, significant research has focused on the development of chiral catalysts and ligands. These molecules create a chiral environment around the substrate, favoring the reaction pathway that leads to one specific enantiomer of the product.

Transition metal catalysis has been particularly successful in this area. Chiral ligands coordinate to a metal center (e.g., nickel, cobalt, copper), and this complex then orchestrates the stereoselective transformation. chinesechemsoc.orgacs.org These methods are powerful because they can often convert a racemic starting material into a single, highly enantioenriched product. mit.edu

More recently, photoenzymatic catalysis has emerged as a novel strategy. Engineered enzymes, guided by machine learning, have been used to achieve highly enantioselective C-C bond formations with α-chloroamides, a principle that is extendable to α-bromoamides. nih.gov

Table 3: Chiral Catalysts and Ligands for Stereoselective Reactions of α-Halo Amides

Catalyst/Ligand SystemMetalReaction TypeSubstrate TypeTypical Enantiomeric Excess (ee)Reference
Chiral Pybox LigandsNickelAsymmetric HydroalkylationRacemic α-bromo amides90-97% chinesechemsoc.org
Chiral Bis(oxazoline) LigandsNickel, CobaltNegishi & Kumada Cross-CouplingRacemic α-bromo/chloro amides & esters70-95% nih.govmit.edu
Chiral Diamine LigandsCopperN-AlkylationRacemic alkyl electrophilesHigh researchgate.net
Engineered PhotoenzymeN/A (Light-activated)HydroalkylationDichloro amides & Alkenes>99% nih.gov
Chiral N,N'-Dioxide LigandsScandiumAsymmetric BromoaminationChalconesup to 97%Not directly on the substrate, but demonstrates principle for bromo-functionalization.

These catalytic systems demonstrate the high degree of control that can be exerted over the stereochemical outcome of reactions involving α-halo amides. By selecting the appropriate chiral catalyst or ligand, chemists can selectively synthesize the desired stereoisomer of a product derived from this compound, which is essential for applications in fields such as medicinal chemistry and materials science.

Advanced Spectroscopic and Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-bromo-N-propylbutanamide in solution.

¹H and ¹³C NMR for Structural Elucidation and Connectivity

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for establishing the carbon-hydrogen framework of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the coupling patterns in ¹H NMR reveal the connectivity of adjacent, non-equivalent protons.

In the ¹H NMR spectrum of this compound, the proton alpha to the bromine atom (CH-Br) is expected to appear as a triplet at a downfield chemical shift, likely in the range of 4.2-4.5 ppm, due to the deshielding effect of the adjacent electronegative bromine atom. For comparison, the analogous proton in 2-bromo-N,N-dimethylbutanamide appears as a triplet at δ 4.32 ppm, and in 2-bromo-N-(4-methyl-2-nitrophenyl)butanamide, it is observed as a triplet around 4.4 ppm . The protons of the N-propyl group and the ethyl group of the butanamide chain will exhibit characteristic multiplets and triplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the bromine (C-Br) would be significantly deshielded, with its resonance appearing at a characteristic chemical shift. The carbonyl carbon (C=O) of the amide group will be found further downfield, typically in the range of 170-175 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃ (butanamide) ~1.0 Triplet ~7.5
CH₂ (butanamide) ~2.0 Multiplet
CH (α to Br) ~4.3 Triplet ~7.0
NH ~6.5 Broad Singlet
CH₂ (N-propyl) ~3.2 Multiplet
CH₂ (N-propyl) ~1.6 Multiplet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~172
C-Br ~50
CH₂ (N-propyl, α to N) ~41
CH₂ (butanamide, β to C=O) ~30
CH₂ (N-propyl, β to N) ~23
CH₃ (butanamide) ~12

Two-Dimensional NMR Techniques for Complex Structure Assignment and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and providing further insight into the molecule's structure.

A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the definitive assignment of the protons within the ethyl group of the butanamide moiety and the protons of the N-propyl group by tracing the spin-spin coupling networks.

An HSQC spectrum correlates directly bonded proton and carbon atoms columbia.edu. This powerful technique would allow for the direct assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum, confirming the assignments made from the 1D spectra. For instance, the carbon signal predicted around 50 ppm would show a correlation to the proton signal predicted around 4.3 ppm, confirming their direct bond (C-Br and H-C-Br).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The calculated exact mass of this compound (C₇H₁₄BrNO) is 207.0259 g/mol for the [M]⁺ ion containing the ⁷⁹Br isotope and 209.0238 g/mol for the [M]⁺ ion with the ⁸¹Br isotope nih.gov. The presence of bromine, with its two common isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units docbrown.infoyoutube.com.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For amides, a common fragmentation pathway is the α-cleavage to the carbonyl group. For this compound, this could lead to the formation of various fragment ions. The loss of the propyl group or the bromoethyl group are also plausible fragmentation pathways. The McLafferty rearrangement is another potential fragmentation pathway for amides with a sufficiently long alkyl chain libretexts.orgmiamioh.edu.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment Structure Fragmentation Pathway
207/209 [C₇H₁₄BrNO]⁺ Molecular Ion
178/180 [C₅H₈BrNO]⁺ Loss of ethyl radical
128 [C₇H₁₄NO]⁺ Loss of Br radical
100 [C₄H₈NO]⁺ α-cleavage
86 [C₄H₈NO]⁺ McLafferty rearrangement product

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the N-H, C=O, and C-N bonds of the amide group, as well as the C-Br bond.

A strong absorption band is expected in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibration of the secondary amide. A related compound, 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide, shows a C=O stretch at approximately 1650 cm⁻¹ raco.cat. The N-H stretching vibration should appear as a moderate to strong band in the region of 3250-3400 cm⁻¹. The C-N stretching vibration is typically observed in the 1200-1350 cm⁻¹ range. The C-Br stretching vibration is expected to be in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. A vapor phase IR spectrum is available for this compound on PubChem nih.gov.

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3250 - 3400 Moderate to Strong
C-H (sp³) Stretch 2850 - 3000 Moderate to Strong
C=O (Amide I) Stretch 1630 - 1680 Strong
N-H (Amide II) Bend 1510 - 1570 Moderate
C-N Stretch 1200 - 1350 Moderate

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, which has a stereocenter at the carbon atom bearing the bromine, X-ray crystallography of a single crystal can also be used to determine the absolute configuration of the enantiomers.

As of the current literature survey, no publically available crystal structure data for this compound has been found. However, analysis of a related brominated amide revealed a monoclinic C2/c space group, with weak N-H···O interactions stabilizing the crystal lattice . Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide invaluable information on its solid-state conformation, intermolecular interactions such as hydrogen bonding, and the packing of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions involving α-haloamides like 2-bromo-N-propylbutanamide. By calculating the electronic structure of molecules, DFT can elucidate reaction mechanisms, characterize transient species, and determine the energetic feasibility of various pathways.

Transition State Characterization and Energy Barrier Calculations

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these fleeting structures. For reactions involving this compound, such as nucleophilic substitution or cyclization, DFT can model the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, dictates the reaction rate.

Theoretical studies on similar α-bromoamides have demonstrated that DFT methods, such as B3LYP, can effectively model these parameters. researchgate.net For instance, in the substitution of the bromine atom, a transition state involving the approaching nucleophile and the departing bromide ion can be computationally modeled. The calculated energy barrier provides a quantitative measure of the reaction's feasibility. These calculations often reveal that the reaction proceeds through a pathway with the lowest possible energy barrier. nih.gov

Parameter Description Significance in DFT Studies
Transition State (TS) The highest energy structure along the reaction pathway connecting reactants and products.Its geometry and energy are calculated to understand the mechanism and rate of a reaction.
Energy Barrier (Activation Energy) The minimum energy required for a reaction to occur; the energy difference between reactants and the transition state.A lower energy barrier indicates a faster reaction. DFT provides a quantitative estimate of this barrier.
Reaction Coordinate A geometric parameter that changes during the conversion of reactants to products.It represents the path of the reaction, with the transition state being the maximum on this path.

Elucidation of Reactive Intermediates (e.g., aziridinone (B14675917), oxirane-2-imine, azaoxyallyl 1,3-dipole)

DFT studies are crucial for identifying and characterizing short-lived reactive intermediates that are often difficult to detect experimentally. In the case of this compound, several key intermediates have been proposed and computationally investigated in analogous systems.

Aziridinone: The formation of an aziridinone intermediate is a plausible step in reactions of α-bromoamides. DFT calculations have been used to support a double-inversion pathway in the fluorination of chiral α-bromoamides, where an aziridinone is formed as a key intermediate. researchgate.net This three-membered ring containing a carbonyl group and a nitrogen atom is highly strained and reactive.

Azaoxyallyl 1,3-dipole: Another significant reactive intermediate is the azaoxyallyl cation, which can be generated from α-haloamides. acs.orgrhhz.net This 1,3-dipole can exist in two tautomeric forms, an amide form and an imidate form. rhhz.net DFT calculations help in determining the relative stability of these tautomers and their subsequent reactivity in cycloaddition reactions. rhhz.netscilit.com For example, the azaoxyallyl cation derived from a 2-bromoamide can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. rhhz.net

Oxirane-2-imine: While less commonly discussed for this specific compound, the formation of an oxirane-2-imine intermediate, an oxygen-containing analogue of aziridinone, could also be a potential pathway in certain reactions, which could be explored through computational modeling.

The characterization of these intermediates through DFT provides a deeper understanding of the reaction mechanism, explaining product formation and stereochemical outcomes.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound and its interactions with its environment, such as solvent molecules. MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule.

Studies on amides with N-alkyl side chains, including N-propyl groups, have shown that the size and nature of the alkyl group significantly influence the hydration and dynamics of the amide. acs.org For this compound, MD simulations can reveal the preferred conformations of the N-propyl chain and how it affects the accessibility of the reactive sites, namely the carbonyl carbon and the carbon atom bearing the bromine. The simulations can also shed light on the role of the solvent in stabilizing different conformations or intermediates. For instance, the cis-trans isomerization of the amide bond, a process that can be influenced by the N-alkyl substituent, can be investigated using MD simulations in conjunction with other computational techniques. x-mol.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO analysis, NBO analysis)

Quantum chemical calculations provide valuable descriptors of a molecule's electronic structure and reactivity.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. ossila.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. x-mol.comresearchgate.net For this compound, the HOMO is expected to be localized on the bromine and nitrogen atoms, making them susceptible to electrophilic attack, while the LUMO is likely centered on the antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic distribution within a molecule. uni-muenchen.de It transforms the calculated wave function into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. NBO analysis can quantify the charge distribution on each atom, providing insights into the polarity of bonds and the reactivity of different sites. For this compound, NBO analysis can reveal the partial positive charge on the carbon attached to the bromine, confirming its electrophilic character. It can also describe the delocalization of electron density and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

Descriptor Description Information Gained for this compound
HOMO Highest Occupied Molecular OrbitalIndicates the sites most likely to donate electrons (nucleophilic character).
LUMO Lowest Unoccupied Molecular OrbitalIndicates the sites most likely to accept electrons (electrophilic character).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally suggests higher reactivity.
NBO Charges Atomic charges calculated based on the distribution of electrons in natural bond orbitals.Provides a quantitative measure of the electrophilicity and nucleophilicity of different atoms.

Computational Prediction of Stereoselectivity

Computational methods are increasingly used to predict the stereochemical outcome of reactions. For a chiral molecule like this compound, which has a stereocenter at the second carbon, predicting the stereoselectivity of its reactions is of great importance.

DFT calculations of transition state energies for reactions involving different stereoisomers can predict which diastereomeric product will be favored. By comparing the activation energies for the formation of different stereoisomers, the diastereomeric ratio can be estimated. For example, in the nucleophilic substitution at the chiral center, computational models can determine whether the reaction proceeds with inversion or retention of configuration by calculating the energy profiles of both pathways. researchgate.net Studies on the stereoselective substitution of 2-bromo amides have shown that the stereochemical outcome can be rationalized through computational modeling of the reaction intermediates and transition states. acs.org Such predictive power is invaluable for designing stereoselective syntheses.

Applications in Advanced Organic Synthesis and Chemical Biology

Precursor in the Synthesis of Complex Amide Derivatives and Peptidomimetics

The electrophilic nature of the carbon atom attached to the bromine in 2-bromo-N-propylbutanamide makes it a prime substrate for nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of complex amide derivatives where the bromine atom is displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to introduce new functional groups. This straightforward substitution allows for the generation of a library of derivatives with diverse side chains, a crucial aspect in the development of structure-activity relationships for medicinal chemistry.

In the realm of peptidomimetics, compounds that mimic the structure and function of peptides, this compound serves as a key intermediate. bldpharm.com The development of peptidomimetics is a significant strategy in drug discovery to overcome the limitations of natural peptides, such as poor stability and low bioavailability. The synthesis of these mimetics often involves the use of non-natural amino acid surrogates. While direct solid-phase synthesis of peptidomimetics using this compound is not extensively documented, the general strategy for creating β-turn mimetics often involves the use of halo-acid derivatives to build the core scaffold. nih.gov For instance, solid-phase synthesis methodologies have been developed for β-turn mimetics that utilize bromoacetal resins, where various amines can be introduced via nucleophilic substitution, followed by coupling with amino acids. nih.gov This highlights the potential of analogous bromo-amides in constructing these complex structures.

Building Block for Diverse Heterocyclic Compound Libraries

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound provides a convenient entry point for the synthesis of various heterocyclic systems. The dual functionality of the molecule—the electrophilic α-carbon and the amide group—can be strategically utilized in cyclization reactions.

For example, the reaction of α-halo ketones or amides with sulfur nucleophiles is a well-established method for the synthesis of thiazole (B1198619) and thiazoline (B8809763) derivatives. In a reaction analogous to the Hantzsch thiazole synthesis, this compound could theoretically react with a thiourea (B124793) or thioamide to form a thiazole-containing structure. Multicomponent reactions, such as the Asinger reaction, utilize α-halo carbonyl compounds to generate 3-thiazolines, demonstrating the utility of this class of reagents in heterocyclic synthesis. researchgate.net

Furthermore, the synthesis of piperazine-containing peptidomimetics has been achieved through the reaction of resin-bound dipeptides with 1,2-dibromoethane, showcasing the utility of bromo-derivatives in constructing six-membered heterocycles. nih.gov While specific examples detailing the use of this compound in these exact transformations are not prevalent in the literature, the fundamental reactivity of the α-bromo amide moiety makes it a plausible and valuable precursor for a wide range of N- and S-containing heterocycles. fluorochem.co.ukambeed.com

Integration into Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are powerful tools for generating molecular diversity. The reactivity of this compound makes it an attractive component for such reactions.

One of the most relevant MCRs for α-halo carbonyl compounds is the Asinger reaction, which leads to the formation of 3-thiazolines. researchgate.net This reaction typically involves an α-halo carbonyl compound, a sulfur source (like sodium hydrosulfide (B80085) or hydrogen sulfide), and an amine or ammonia. The analogous use of this compound in such a reaction could provide access to highly substituted thiazoline scaffolds.

Moreover, the Ugi and Passerini reactions are prominent MCRs that often utilize carbonyl compounds. While this compound itself is not a direct substrate for these classic MCRs, its derivatives could be. For instance, conversion of the bromo-amide to an α-keto-amide would render it suitable for a Passerini-type reaction. The versatility of MCRs in rapidly assembling complex molecular frameworks underscores the potential of this compound as a starting material for generating diverse chemical libraries. rsc.org

Utility in the Development of Reagents for Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wgtn.ac.nz These reactions are invaluable for labeling and tracking biomolecules in their natural environment. While there are no direct reports of this compound being used as a bioorthogonal reagent, the synthesis of a related compound, 4-bromo-3-oxo-N-propylbutanamide, has been documented in the context of developing new bioorthogonal reactions. wgtn.ac.nz This suggests that bromo-amides are being explored for their potential in this field.

The development of bioorthogonal reactions often relies on the unique reactivity of functional groups that are absent in biological systems. The electrophilic nature of the α-bromo amide could potentially be exploited for selective reaction with a soft nucleophile, such as a thiol on a biomolecule, under physiological conditions. However, the broader applicability and bioorthogonality of such a reaction would need to be rigorously established to avoid cross-reactivity with endogenous nucleophiles.

Role as a Synthetic Intermediate in Natural Product and Medicinal Chemistry

The structural motif of an α-bromo amide is a valuable intermediate in the synthesis of more complex molecules, including natural products and medicinally relevant compounds. The bromine atom serves as a handle for introducing further complexity and for forming key bonds in the target molecule.

In medicinal chemistry, α-bromo amides are used as intermediates in the synthesis of a wide array of compounds. For instance, the synthesis of 2-bromo-N-(4-methyl-2-nitrophenyl)butanamide is a step in the creation of more complex molecules with potential biological activities. The bromine can be displaced by various nucleophiles to build out the molecular structure.

While a specific, named natural product synthesis that directly employs this compound as an intermediate is not readily found in the literature, the general strategy of using α-halo carbonyls is a common tactic. For example, in the synthesis of some alkaloids or polyketides, an α-bromo amide fragment could be used to introduce a specific side chain or to facilitate a key cyclization step. The synthesis of various pharmaceutical compounds often involves the use of six-membered heterocyclic rings, and intermediates like this compound could play a role in the construction of these core structures. beilstein-journals.org

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Green Synthesis Protocols for 2-Bromo-N-propylbutanamide

The synthesis of α-bromo amides has traditionally relied on methods that are often inconsistent with the principles of green chemistry. ucl.ac.uk Future research is increasingly focused on developing more sustainable protocols that minimize waste, avoid hazardous reagents, and improve atom economy.

A significant area of development is the move towards redox-neutral synthetic pathways. Recent protocols have demonstrated the conversion of non-activated hydroxamates into α-bromo amides under mild conditions, avoiding the harsh reagents previously required for substrates not activated by adjacent aryl or carbonyl groups. nih.govacs.org For instance, the use of magnesium bromide etherate (MgBr₂·Et₂O) and a mild base can effectively transform a hydroxamate precursor into the corresponding α-bromo amide in high yield. acs.org This approach circumvents the need for strong oxidants or reductants, representing a greener alternative.

Table 1: Comparison of Synthetic Approaches for α-Bromo Amides

Parameter Traditional Methods Emerging Green Protocols
Starting Materials Often require activated substrates (e.g., arylacetic acids). acs.org Can utilize non-activated hydroxamates or carboxylic acids. ucl.ac.uknih.gov
Reagents May involve hazardous brominating agents or harsh conditions. Employs safer reagents like NBS, MgBr₂·Et₂O, or in situ generated species. acs.org
Reaction Type Conventional substitution or oxidation. Redox-neutral transformations, catalytic cycles, electrochemistry. nih.gov
Sustainability Lower atom economy, potential for hazardous waste. Higher atom economy, milder conditions, reduced waste. ucl.ac.ukchemrxiv.org

Expanding the Scope of Highly Enantioselective Transformations

A primary goal in modern synthesis is the control of stereochemistry. Racemic this compound serves as an excellent prochiral substrate for a variety of enantioselective transformations, enabling the synthesis of valuable chiral building blocks.

Significant progress has been made using nickel catalysis. A notable example is the NiH-catalyzed remote asymmetric hydroalkylation, where a racemic α-bromo amide can be coupled with an alkene. bohrium.com This process uses a chiral nickel-pyrox catalyst to achieve excellent regio- and enantioselectivity, affording structurally diverse chiral α-alkylalkanoic amides. bohrium.com Similarly, nickel-catalyzed enantioselective Negishi cross-couplings of racemic α-bromo amides with alkylzinc reagents provide access to enantioenriched products with high selectivity. mit.edu These methods demonstrate the power of enantioconvergent catalysis, where a racemic starting material is converted into a single enantiomer of the product.

The scope of these transformations is continually expanding to include a wider range of coupling partners and functional groups. nih.gov For example, catalytic enantioselective α-alkylation has been shown to be tolerant of numerous functional groups, including ethers, fluorides, chlorides, esters, and boronate esters. nih.gov Future research will likely focus on developing catalysts that can handle even more complex substrates and achieve higher levels of stereocontrol. The "Umpolung Amide Synthesis" (UmAS) concept also offers a pathway to enantioenriched α-amino amides and α-oxy amides from related α-bromo nitroalkane precursors, highlighting the potential for creating complex chiral structures through innovative synthetic design. rsc.orgnih.gov

Table 2: Key Enantioselective Transformations of Racemic α-Bromo Amides

Transformation Catalytic System Key Features Result
Remote Hydroalkylation NiH with chiral pyrox ligand Enantioconvergent, high regioselectivity with alkenes. bohrium.com Chiral α-alkylalkanoic amides in high yield and ee. bohrium.com
Negishi Cross-Coupling Nickel complex with chiral ligand Couples with alkylzinc reagents. mit.edu Enantioenriched α-alkylated amides. mit.edu
α-Alkylation Nickel complex with chiral ligand Tolerates a wide variety of functional groups in the electrophile. nih.gov Chiral carbonyl compounds with high ee. nih.gov
Substitution with O-Nucleophiles Copper catalyst Enantioconvergent substitution with oxygen nucleophiles. researchgate.net Chiral α-oxy amides. researchgate.net

Discovery of Novel Reactivity Patterns and Catalytic Systems

Research into α-bromo amides like this compound is uncovering novel reactivity patterns that go beyond simple substitutions. A key area of exploration involves the generation of reactive intermediates. For instance, α-bromo amides can serve as precursors to highly strained aziridinone (B14675917) intermediates, which can then undergo stereospecific ring-opening reactions with various nucleophiles. researchgate.netresearchgate.net Another approach involves the activation of amides with electrophilic reagents to form keteniminium salts, opening pathways to new pericyclic cascade transformations. mpg.de

The concept of "umpolung," or polarity inversion, has also been powerfully applied. Umpolung Amide Synthesis (UmAS) leverages α-bromo nitroalkanes (accessible from nitroalkanes) as electrophilic amide synthons, enabling their coupling with amines to form amides in a process that defies conventional reactivity. nih.govresearchgate.net This strategy has been extended to redox-neutral protocols where α-bromo amide intermediates, generated in situ, react with a diverse range of nitrogen, oxygen, and sulfur nucleophiles. nih.gov

The discovery of new catalytic systems is intrinsically linked to this novel reactivity. While nickel and copper have proven effective, research into other transition metals and catalyst supports is ongoing. bohrium.comresearchgate.net For example, palladium catalysts supported on nanostructures like multiwalled carbon nanotubes or nanosilica are being developed for efficient cross-coupling reactions, such as the Suzuki-Miyaura reaction, in environmentally benign solvents like water. mdpi.comresearchgate.netresearchgate.net These heterogeneous catalysts offer the advantages of high activity and easy recovery and recycling, aligning with the goals of sustainable chemistry. researchgate.net

Table 3: Novel Catalytic Systems and Their Applications

Catalytic System Reaction Type Substrate Key Advantage
NiH / Chiral Pyrox Asymmetric Hydroalkylation Racemic α-bromo amides, Alkenes Remote C-H functionalization, high enantioselectivity. bohrium.com
Cu / Chiral Ligand Nucleophilic Substitution Racemic α-haloamides, O-nucleophiles Enantioconvergent C-O bond formation. researchgate.net
Pd on Nanosilica Suzuki-Miyaura Coupling Aryl halides, Arylboronic acids Heterogeneous catalysis in water, catalyst is recyclable. researchgate.net
Ni-Fe₃O₄ on MWCNTs Suzuki Cross-Coupling Aryl halides, Boronic acids Magnetically recoverable heterogeneous catalyst with high activity. mdpi.com

Advanced Mechanistic Studies to Unravel Complex Reaction Pathways

A deep understanding of reaction mechanisms is essential for optimizing existing methods and designing new, more efficient transformations. Modern computational and experimental techniques are being applied to elucidate the complex pathways involved in reactions of this compound and its analogs.

Density Functional Theory (DFT) calculations have become an indispensable tool. For example, DFT studies have rationalized the stereochemical outcome of the fluorination of chiral α-bromoamides, proposing a double-inversion mechanism that proceeds through a transient aziridinone intermediate. researchgate.netresearchgate.net In another study, a combination of experimental evidence—including Hammett analysis and kinetic isotope effect (KIE) measurements—and DFT computations was used to understand the mechanism of a palladium-catalyzed bromoalkynylation of ynamides, revealing a unique 1,3-alkynyl migration pathway. chemrxiv.org

Experimental mechanistic studies also provide critical insights. The investigation of the classic Hofmann–Löffler–Freytag reaction has confirmed a radical chain mechanism involving an intramolecular hydrogen atom transfer (HAT) as a key step. acs.org Similarly, kinetic investigations and ¹⁵N-labeling studies have been used to distinguish between different possible pathways (e.g., concerted vs. stepwise) in reactions involving azines, showing that an initial nucleophilic attack is often the rate-limiting step. acs.org These advanced studies not only solve long-standing mechanistic questions but also provide a predictive framework for developing new catalysts and reactions with enhanced selectivity and efficiency.

Table 4: Mechanistic Tools and Insights for α-Bromo Amide Reactions

Mechanistic Tool Reaction Studied Key Insight Gained
Density Functional Theory (DFT) Fluorination of α-bromoamides Revealed a double-inversion pathway via an aziridinone intermediate, explaining the observed stereochemistry. researchgate.netresearchgate.net
DFT and Kinetic Studies Pd-catalyzed Bromoalkynylation Elucidated a unique 1,3-alkynyl migration enabled by carbopalladation. chemrxiv.org
Radical Trapping/Clock Experiments Hofmann–Löffler–Freytag Reaction Confirmed a radical chain mechanism involving intramolecular hydrogen atom transfer. acs.org
Kinetic Isotope Effects (KIEs) Reaction of Amidines with Azines Determined the rate-limiting step to be the initial nucleophilic attack, ruling out a concerted Diels-Alder pathway. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.